Product packaging for Ethyl 4-aminocinnamate(Cat. No.:CAS No. 198195-25-4)

Ethyl 4-aminocinnamate

Cat. No.: B3420638
CAS No.: 198195-25-4
M. Wt: 191.23 g/mol
InChI Key: NRPMBSHHBFFYBF-VMPITWQZSA-N
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Description

Ethyl 4-aminocinnamate is a solid, crystalline compound with the chemical formula C₁₁H₁₃NO₂. sigmaaldrich.com It is characterized by a molecular weight of 191.23 g/mol . sigmaaldrich.com The presence of the amino group on the phenyl ring and the conjugated ester functionality makes it an attractive starting material for chemical synthesis.

The academic significance of this compound lies in its role as a "building block" in organic synthesis. mdpi.com Its research trajectories are primarily focused on two main areas: polymer chemistry and the synthesis of biologically active compounds.

In the realm of polymer chemistry , the photoreactive nature of the cinnamate (B1238496) group is of particular interest. The carbon-carbon double bond in the cinnamate moiety can undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light, leading to the formation of cross-linked polymers. This property is the basis for the development of photo-cross-linkable and photosensitive polymers. These materials are investigated for applications in photoresist technology, liquid crystalline polymers, and other advanced photofunctional materials. The amino group on the phenyl ring provides a site for further modification, allowing for the incorporation of other functionalities into the polymer structure, thereby tuning the material's properties.

In medicinal and pharmaceutical chemistry , this compound serves as a precursor for the synthesis of various heterocyclic compounds and other molecules with potential biological activity. Cinnamic acid and its derivatives have been shown to exhibit a range of biological effects, including antioxidant, antidiabetic, and antiprotozoal activities. researchgate.netnih.gov For instance, various esters of cinnamic acid have been synthesized and evaluated for their in vitro antidiabetic and antioxidant properties. researchgate.net Furthermore, cinnamate ester analogues have been investigated as potent antiprotozoal agents, showing activity against Leishmania donovani and Trypanosoma brucei. nih.gov The amino group of this compound is a key handle for building more complex molecular architectures, including those designed to interact with biological targets.

The academic interest in this compound is also driven by the development of novel synthetic methodologies. Researchers are continually exploring more efficient and greener routes for its synthesis and its subsequent transformation into value-added products.

The study of cinnamate esters is deeply rooted in the history of organic chemistry. The parent compound, cinnamic acid, was first isolated in 1872. mdpi.com The synthesis of cinnamic acids and their esters has been a subject of investigation for over a century, with several named reactions being developed for this purpose.

Historically, the Perkin reaction , first reported in 1868, provided a method for synthesizing cinnamic acids from aromatic aldehydes, an acid anhydride, and an alkali salt of the acid. Another classical method is the Claisen-Schmidt condensation , which involves the reaction of an aromatic aldehyde with an aliphatic aldehyde or ketone in the presence of a base.

The esterification of cinnamic acids, including the amino-substituted derivatives, has traditionally been carried out using methods like Fischer esterification . researchgate.net This acid-catalyzed reaction between a carboxylic acid and an alcohol has been a mainstay in organic synthesis for producing a wide variety of esters. researchgate.net

More contemporary methods for the synthesis of p-aminocinnamic acid esters, like this compound, have also been developed. These include the Knoevenagel condensation , the Wittig reaction , and the Heck reaction . mdpi.com The Knoevenagel reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, followed by esterification. mdpi.com The Wittig and Heck reactions offer alternative routes starting from appropriate benzaldehydes or aryl halides, respectively. mdpi.com The continuous development of these synthetic methods highlights the enduring importance of cinnamate esters in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B3420638 Ethyl 4-aminocinnamate CAS No. 198195-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-aminophenyl)prop-2-enoate
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InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NRPMBSHHBFFYBF-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063691
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Molecular Weight

191.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5048-82-8, 198195-25-4
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name Ethyl 4-aminocinnamate
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Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name Ethyl p-aminocinnamate
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Record name ETHYL 4-AMINOCINNAMATE
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Advanced Synthetic Methodologies and Precursor Chemistry of Ethyl 4 Aminocinnamate

Catalytic Reduction Approaches from Ethyl 4-nitrocinnamate Precursors

The conversion of ethyl 4-nitrocinnamate to ethyl 4-aminocinnamate is a key synthetic step, predominantly achieved through the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). A significant challenge in this synthesis is preserving the carbon-carbon double bond (C=C) within the cinnamate (B1238496) structure, as many reducing systems can affect both functional groups. nih.govresearchgate.net

Heterogeneous Catalysis Systems (e.g., Hydrogenation with Palladium)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a widely used method for nitro group reduction. Palladium on carbon (Pd/C) is a conventional catalyst for this purpose. In this process, ethyl 4-nitrocinnamate is treated with hydrogen gas (H₂) in a solvent like ethanol (B145695), with Pd/C acting as the catalyst to facilitate the reduction of the nitro group to an amine.

However, a significant challenge with standard Pd/C catalysis is the lack of chemoselectivity. Under typical hydrogenation conditions, both the nitro group and the α,β-unsaturated C=C bond can be reduced. nih.govresearchgate.net Research into modified palladium catalysts aims to address this. For instance, octanethiolate-capped palladium nanoparticles (C8 PdNP) have been studied for their catalytic activity. researchgate.netacs.org While these nanoparticles showed high selectivity for hydrogenating alkene groups in the presence of nitro groups in other styrene (B11656) derivatives, they were found to be unreactive for the hydrogenation of the disubstituted alkene in ethyl trans-4-nitrocinnamate. nih.govacs.org This highlights the steric hindrance challenges associated with multisubstituted alkenes for certain catalyst designs. acs.org Other research has explored gold subnano clusters supported on iron oxides (Au/Fe₂O₃), which have demonstrated high conversion (96-99%) and selectivity (99%) for the hydrogenation of the nitro group in ethyl-4-nitrocinnamate under specific conditions (100 °C, 1 MPa H₂). psu.edu

Homogeneous Catalysis and Transfer Hydrogenation Strategies

Homogeneous catalysis, where the catalyst is dissolved in the reaction mixture, offers advantages in terms of milder reaction conditions and catalyst tunability. sci-hub.st Transfer hydrogenation is an attractive alternative to using high-pressure hydrogen gas, employing other molecules as hydrogen donors.

Iron-based catalytic systems have emerged as a cost-effective and less toxic option for the selective reduction of nitroarenes. sci-hub.stresearchgate.net One reported system uses an iron(II) bromide (FeBr₂) and triphenylphosphine (B44618) (Ph₃P) catalyst with an organosilane as the reducing agent. sci-hub.st This method has been shown to highly chemoselectively reduce the nitro group in ethyl p-nitrocinnamate without affecting the conjugated C=C bond. sci-hub.stresearchgate.net This approach tolerates a wide range of functional groups and avoids the need for high-pressure autoclaves. sci-hub.st

Metal-Free Reduction Methodologies (e.g., Tetrahydroxydiboron)

In a move towards greener and more sustainable chemistry, metal-free reduction methods have been developed. ambeed.comnih.gov One notable method employs tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reductant. nih.govambeed.com This reaction can be facilitated by an organocatalyst such as 4,4'-bipyridine. ambeed.comnih.govambeed.com

This metal-free system demonstrates remarkable efficiency and selectivity, achieving the conversion of ethyl 4-nitrocinnamate into this compound within minutes at room temperature. ambeed.comnih.gov The methodology is highly chemoselective, leaving other sensitive functional groups, such as the vinyl group in the cinnamate, intact. ambeed.comambeed.com This approach presents an environmentally friendly alternative for the synthesis of anilines from nitro compounds. Some variations of this method use diboronic acid with water acting as both the hydrogen donor and solvent under mild conditions. researchgate.net

Table 1: Comparison of Reduction Methodologies for Ethyl 4-nitrocinnamate

Methodology Catalyst/Reagent Reductant/H-Source Key Features Selectivity Citations
Heterogeneous Catalysis Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) Conventional method. Can lead to reduction of both nitro and C=C bond. nih.govresearchgate.net
Homogeneous Catalysis FeBr₂–Ph₃P Organosilane Avoids high-pressure H₂; good functional group tolerance. High chemoselectivity for the nitro group. sci-hub.stresearchgate.net
Metal-Free Reduction 4,4'-Bipyridine (Organocatalyst) Tetrahydroxydiboron [B₂(OH)₄] Rapid (minutes at RT), metal-free, environmentally friendly. Excellent chemoselectivity for the nitro group. ambeed.comnih.gov

Esterification and Cross-Coupling Reactions in Cinnamate Synthesis

The synthesis of the precursor, ethyl 4-nitrocinnamate, is commonly achieved through several established organic reactions.

One primary route is the esterification of 4-nitrocinnamic acid. This reaction typically involves heating the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.

Cross-coupling reactions provide another powerful avenue for constructing the cinnamate skeleton. The Mizoroki-Heck reaction, for example, can be used to form the C-C bond between an aryl halide and an alkene. Additionally, olefination reactions, such as reacting 4-nitrobenzaldehyde (B150856) with a phosphorane (a Wittig-type reaction), can yield ethyl 4-nitrocinnamate with high efficiency.

Optimization of Synthetic Pathways and Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound and its precursors is crucial for industrial and laboratory applications. Key parameters that are manipulated to enhance yield and purity include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the Knoevenagel condensation synthesis of ethyl 4-nitrocinnamate from 4-nitrobenzaldehyde and ethyl malonate, factors like solvent polarity (e.g., ethanol vs. toluene) and reaction temperature (80–100°C) significantly impact the outcome. The choice of catalyst, whether a traditional palladium catalyst or a more novel system like iron-based homogeneous catalysts or metal-free boron reagents, directly influences the selectivity of the nitro reduction. acs.orgsci-hub.stresearchgate.net

Purification is a critical final step. For ethyl 4-nitrocinnamate, recrystallization from a suitable solvent like ethanol is a common method to achieve high purity (>96%). The purity of the final product is typically validated using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), while its structural integrity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. In syntheses involving this compound as an intermediate for more complex molecules, coupling agents like EDCI/DMAP may be used, with reaction conditions optimized to achieve yields ranging from 8% to 87%. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving Ethyl 4 Aminocinnamate

Electron Transfer Processes in Reduction Reactions

The reduction of cinnamate (B1238496) esters, including ethyl 4-aminocinnamate, can proceed through various mechanisms involving electron transfer processes. The specific pathway and resulting products are highly dependent on the reaction conditions, such as the reducing agent and the solvent.

Electrochemical reduction of cinnamate esters has been shown to yield hydrodimers and saturated esters. researchgate.net In aprotic solvents like N,N-dimethylformamide (DMF), the reduction of methyl cinnamate leads to a cyclized hydrodimer. researchgate.net However, in a protic solvent like methanol (B129727), a mixture of the saturated ester and linear hydrodimers is formed. researchgate.net This difference is attributed to the solvent's ability to act as a proton source. The mechanism in methanol is proposed to involve the initial formation of a radical anion hydrogen-bonded to the solvent. This can then either dimerize or be protonated. researchgate.net

The use of chemical reducing agents also highlights the role of electron transfer. Samarium diiodide (SmI₂) is an effective reagent for the conjugate reduction of α,β-unsaturated esters. oup.com The reaction is believed to proceed via an electron transfer from SmI₂ to the cinnamate substrate. The presence of additives like N,N-dimethylacetamide (DMA) can significantly accelerate this electron transfer process. oup.com Isotopic labeling studies on the reduction of methyl cinnamate in the presence of a deuterium (B1214612) source indicated that the reaction proceeds through a sequence of one-electron reduction and protonation steps. oup.com

Another key transformation is the reduction of the nitro group in the precursor, ethyl 4-nitrocinnamate, to form this compound. This reduction can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This process involves the transfer of electrons from the catalyst surface to the nitro group.

The table below summarizes the different reduction pathways and their key mechanistic features.

Reduction MethodSubstrateReducing Agent/ConditionsKey Mechanistic StepsProducts
Electrochemical ReductionCinnamate EstersCathodic reduction, MeCNElectron transfer, dimerization, protonationHydrodimers, Saturated Ester researchgate.net
Chemical ReductionCyclohexyl CrotonateSmI₂, DMA, proton sourceElectron transfer from SmI₂, coordination of substrateSaturated Ester oup.com
Catalytic HydrogenationEthyl 4-nitrocinnamateH₂/Pd-C, Ethanol (B145695)Adsorption to catalyst, electron transfer, hydrogenationThis compound

Nucleophilic Aromatic Substitution Pathways of Related Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic ring of compounds related to this compound. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate nucleophilic attack. total-synthesis.compressbooks.pub

The mechanism of SNAr generally proceeds via an addition-elimination pathway. libretexts.org A nucleophile attacks the aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgtotal-synthesis.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of this intermediate. total-synthesis.comlibretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For derivatives of this compound, a common precursor is ethyl 4-nitrocinnamate, where the nitro group acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. While the amino group of this compound is an activating group for electrophilic aromatic substitution, derivatives with suitable leaving groups and additional electron-withdrawing substituents could undergo SNAr.

An alternative, though less common, mechanism for nucleophilic aromatic substitution is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. pressbooks.publibretexts.org This pathway is favored under harsh conditions with strong bases and does not require activation by electron-withdrawing groups. pressbooks.pub

The following table outlines the key aspects of the SNAr mechanism.

MechanismKey FeaturesIntermediateRole of Substituents
Addition-Elimination (SNAr)Two-step process: addition of nucleophile, then elimination of leaving group. pressbooks.pubMeisenheimer Complex (resonance-stabilized carbanion) wikipedia.orgStrong electron-withdrawing groups (e.g., -NO₂) at ortho/para positions are required to stabilize the intermediate. total-synthesis.comlibretexts.org
Elimination-AdditionInvolves elimination to form a benzyne intermediate, followed by addition of the nucleophile. pressbooks.pubBenzyne pressbooks.pubDoes not require electron-withdrawing groups; occurs under harsh conditions with strong bases. pressbooks.pub

Photochemical Reactions and Cycloaddition Mechanisms (e.g., [2+2] Cycloaddition)

Cinnamic acid and its derivatives, including this compound, are known to undergo photochemical reactions, most notably [2+2] cycloaddition to form cyclobutane (B1203170) derivatives. rsc.orgdigitellinc.com These reactions are typically carried out in the solid state or with the use of templates to control the stereochemistry of the products. digitellinc.comacs.org

The mechanism of the [2+2] photodimerization is governed by topochemical principles, which state that the reaction occurs with minimal atomic and molecular movement. acs.org For the reaction to proceed, the alkene moieties of two cinnamate molecules must be aligned parallel to each other and within a certain proximity (typically less than 4.2 Å). acs.org Upon irradiation with UV light, an excited state is formed, leading to the formation of a diradical intermediate, which then collapses to form the cyclobutane ring. rsc.org

The use of templates, such as 1,8-dihydroxynaphthalene, can direct the alignment of cinnamic acid derivatives, enabling both homo- and heterodimerization with high regio- and diastereocontrol. digitellinc.comacs.orgthieme-connect.com This approach allows for the synthesis of specific stereoisomers, such as β-truxinic acid derivatives. digitellinc.comacs.org In some cases, the photodimerization can be reversible, with the cyclobutane ring undergoing cleavage upon thermal treatment. biosynth.com

Studies on o-aminocinnamates have shown that they undergo trans-cis photoisomerization followed by cyclization. researchgate.net The electronic nature of substituents on the amino group can influence the absorption wavelength and the rate of cyclization. researchgate.net

Key aspects of the [2+2] cycloaddition are summarized in the table below.

Reaction TypeConditionsMechanismKey IntermediateProducts
[2+2] PhotodimerizationUV irradiation, often in solid state or with templates digitellinc.comacs.orgTopochemically controlled, proceeding through an excited state. acs.orgDiradical rsc.orgCyclobutane derivatives (e.g., truxinic acids) digitellinc.comacs.org
Photoisomerization/CyclizationUV irradiation researchgate.netTrans-cis isomerization followed by intramolecular cyclization. researchgate.netExcited state, cyclic intermediateCarbostyril derivatives researchgate.net

Michael Addition and Knoevenagel Condensation in Derivative Synthesis

This compound and its derivatives can participate in or be synthesized through classic carbon-carbon bond-forming reactions like the Michael addition and the Knoevenagel condensation.

The Michael addition involves the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org this compound, with its electron-deficient double bond activated by the ester group, can act as a Michael acceptor. Nucleophiles such as enolates, amines, and thiols can add to the β-carbon of the cinnamate system. The reaction is typically base-catalyzed, with the base generating the nucleophilic Michael donor. wikipedia.org

The Knoevenagel condensation is a reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.orgthermofisher.com This reaction is a primary method for synthesizing cinnamic acid derivatives. For instance, the synthesis of ethyl 4-methoxycinnamate can be achieved via a Knoevenagel condensation between an appropriate aldehyde and a malonic ester derivative, followed by subsequent reaction steps. umich.edu The Doebner modification of this reaction uses pyridine (B92270) as a solvent and often involves a carboxylic acid as one of the active methylene components, which can lead to decarboxylation. wikipedia.orgorganic-chemistry.org

The table below provides an overview of these two important synthetic reactions.

ReactionReactantsCatalyst/ConditionsMechanismProduct Type
Michael AdditionMichael Donor (e.g., enolate) + Michael Acceptor (e.g., this compound) wikipedia.orgorganic-chemistry.orgBase (e.g., alkoxide) ucalgary.ca1,4-conjugate addition of the nucleophile to the α,β-unsaturated system. wikipedia.org1,5-dicarbonyl compounds or other functionalized adducts. wikipedia.org
Knoevenagel CondensationAldehyde/Ketone + Active Methylene Compound wikipedia.orgWeak base (e.g., piperidine, pyridine) wikipedia.orgumich.eduNucleophilic addition of the active methylene compound to the carbonyl, followed by dehydration. wikipedia.orgα,β-unsaturated dicarbonyl or related compounds. thermofisher.com

Acid-Base Reactivity and Ammonium (B1175870) Salt Formation Studies

The presence of the amino group on the aromatic ring of this compound imparts basic properties to the molecule. This primary amine can react with acids to form the corresponding ammonium salt. issr.edu.kh

The reaction with a strong acid, such as hydrochloric acid (HCl), results in the protonation of the lone pair of electrons on the nitrogen atom of the amino group. This forms an ammonium chloride salt, specifically (E)-ethyl 3-(4-ammoniophenyl)acrylate chloride. molbase.com The formation of this ionic salt significantly alters the physical properties of the compound. For example, the salt exhibits much higher solubility in water compared to the sparingly soluble free amine. issr.edu.kh This property is often exploited in purification processes, as the ionic salt can be easily recrystallized and then converted back to the free amine by treatment with a strong base. issr.edu.kh

The acid-base equilibrium of the amino group is a fundamental aspect of its chemistry. The pKa of the conjugate acid (the ammonium ion) determines the extent of protonation at a given pH. This reactivity is crucial in many biological and synthetic contexts where pH plays a regulatory role.

The table below summarizes the acid-base reaction of this compound.

ReactantReagentProductKey Features
This compoundHydrochloric Acid (HCl)(E)-ethyl 3-(4-ammoniophenyl)acrylate chloride molbase.comProtonation of the amino group; formation of a water-soluble ionic salt. issr.edu.kh
This compound HydrochlorideStrong Base (e.g., NaOH)This compoundRegeneration of the free amine from its salt. issr.edu.kh

Spectroscopic Characterization and Computational Analysis for Structural and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of ethyl 4-aminocinnamate. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The carbons of the aromatic ring and the double bond also have characteristic chemical shifts. The two carbons of the ethyl group are observed in the upfield region.

As with ¹H NMR, the exact chemical shifts are solvent-dependent. pitt.edusigmaaldrich.com Computational methods can be used to predict ¹³C NMR chemical shifts, aiding in the assignment of the experimental spectrum.

A table of typical ¹³C NMR chemical shifts for a related pyrazole (B372694) derivative is shown below for illustrative purposes.

Carbon AtomChemical Shift (ppm)
C-3140.2–147.0
C-4131.3–131.7
C-5138.7–140.0

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₃NO₂, which corresponds to a molecular weight of 191.23 g/mol . sigmaaldrich.comnist.govnih.gov In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 191. nist.gov

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern, obtained through techniques like electron ionization (EI-MS), provides structural information as the molecule breaks apart in a predictable manner. Common fragmentation pathways may involve the loss of the ethyl group, the ethoxy group, or parts of the cinnamate (B1238496) backbone. For example, in the mass spectrum of the related compound ethylamine, a common fragmentation is the loss of a methyl group (M-15). docbrown.info

Predicted collision cross-section (CCS) values can be calculated for different adducts of the molecule, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoreactivity

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule and is crucial for understanding its photoreactivity. The extended conjugation system, encompassing the benzene (B151609) ring, the double bond, and the carbonyl group, gives rise to strong UV absorption.

The UV-Vis spectrum of this compound is influenced by the solvent polarity, a phenomenon known as solvatochromism. The absorption maxima can shift depending on the solvent used. For instance, the related compound ethyl 4-aminobenzoate (B8803810) shows absorption peaks that vary in different media like water, cyclodextrins, and surfactants. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be investigated using time-dependent DFT (TD-DFT) calculations, which complement the experimental UV-Vis data. nih.gov The photoreactivity of cinnamates is well-known, often involving [2+2] cycloaddition reactions upon irradiation with UV light, a property that can be studied using UV-Vis spectroscopy. biosynth.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For this compound, X-ray diffraction studies would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, related studies on similar compounds highlight the utility of this technique. For instance, the crystal structures of derivatives of cinnamic acid and other organic molecules have been successfully elucidated using X-ray diffraction, revealing details about their molecular conformation and packing in the solid state. researchgate.nettandfonline.com In the absence of direct crystallographic data for this compound, computational methods can provide valuable insights into its likely solid-state structure. Poor crystallization, which can be a challenge for some flexible molecules, can sometimes be overcome by techniques such as slow evaporation from mixed solvents or seeding.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. abinit.org It has become a primary tool for predicting the molecular and electronic properties of compounds like this compound.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.govscispace.com These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be optimized to find the lowest energy conformation.

A potential energy surface (PES) scan involves systematically changing specific geometric parameters, such as a bond length or a dihedral angle, and calculating the energy at each step. uni-muenchen.dereadthedocs.iogaussian.comq-chem.com This allows for the exploration of different molecular conformations and the identification of transition states and energy barriers between them. For this compound, a PES scan could be used to study the rotational barrier around the C-C single bond connecting the phenyl ring and the ethylenic group, or the rotation of the ethyl ester group.

Table 1: Representative Optimized Geometrical Parameters for a Cinnamate-like Structure (Illustrative)

ParameterBond/AngleTheoretical Value
Bond LengthC=C~1.34 Å
C-C~1.48 Å
C=O~1.21 Å
C-O~1.36 Å
C-N~1.38 Å
Bond AngleC=C-C~120°
C-C=O~125°
O=C-O~123°
Note: These are illustrative values for a generic cinnamate structure and would be specifically calculated for this compound in a dedicated DFT study.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding atomic motions (normal coordinates). nih.gov This theoretical data is crucial for assigning the experimentally observed vibrational bands to specific functional groups and molecular motions. For this compound, key vibrational modes would include the C=O stretch of the ester, the N-H stretches of the amine group, and various vibrations of the aromatic ring and the ethylenic double bond. cdnsciencepub.com

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, intuitive picture of chemical bonding. cam.ac.ukfaccts.deaiu.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the delocalization of electron density and the strength of interactions between orbitals, such as hyperconjugation. For this compound, NBO analysis would detail the nature of the bonding in the conjugated system, including the interactions between the phenyl ring, the double bond, and the carbonyl group, as well as the electronic character of the amino group.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. schrodinger.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that influences the chemical reactivity and electronic absorption properties of a molecule. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO is likely to be distributed over the cinnamate portion of the molecule, particularly the α,β-unsaturated carbonyl system. espublisher.com The energy gap would determine the wavelength of the lowest energy electronic transition, which typically falls in the UV-visible region.

The density of states (DOS) provides information about the distribution of energy levels in the molecule. Total DOS is the sum of all orbital contributions, while partial DOS (PDOS) breaks down the contributions by atom or orbital type. Overlap population DOS (OPDOS) illustrates the bonding, anti-bonding, and non-bonding character of interactions between atoms.

Table 2: Illustrative Frontier Molecular Orbital Energies (eV) for a Substituted Cinnamate

OrbitalEnergy (eV)
HOMO-5.5 to -6.0
LUMO-1.5 to -2.0
HOMO-LUMO Gap3.5 to 4.5
Note: These are representative values and the actual energies for this compound would be determined by specific DFT calculations. espublisher.com

Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule based on the distribution of electrons in the molecular orbitals. uni-muenchen.dewikipedia.orgq-chem.comlibretexts.org While it has some known limitations, it can provide a qualitative picture of the charge distribution.

The Molecular Electrostatic Potential (MEP) is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netuni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen and the amino group, while the hydrogen atoms of the amino group and the ethyl group would exhibit positive potential.

Design and Synthesis of Ethyl 4 Aminocinnamate Derivatives and Analogs

Modifications of the Amino Group for Targeted Functionalization

The primary amino group of ethyl 4-aminocinnamate is a key site for chemical modification, enabling the introduction of a wide range of functional groups to tailor the molecule's properties for specific applications.

One common strategy involves the formation of Schiff bases through condensation with various aldehydes. For instance, the reaction with 4-methoxybenzaldehyde (B44291) yields ethyl 4-[(4-methoxybenzylidene)amino]cinnamate, a compound investigated for its liquid crystal properties. sigmaaldrich.comtcichemicals.com This type of modification can be readily achieved and allows for the introduction of diverse aromatic and heterocyclic moieties.

The amino group can also be acylated to form amides. This approach has been utilized in the development of enzyme inhibitors. For example, coupling with N-Boc-protected amino acids, such as Boc-L-phenylalanine, followed by deprotection, provides a core intermediate for the synthesis of peptidomimetics. unito.itrsc.org This intermediate can then be further functionalized by reacting with various carboxylic acids, carbonates, or isocyanates to produce a library of compounds with potential therapeutic applications. unito.itrsc.org

Furthermore, the amino group facilitates participation in multicomponent reactions, such as the Ugi or Passerini reactions, which allow for the rapid generation of complex and diverse molecular scaffolds. It can also be a precursor for other functional groups; for example, diazotization of the amino group can be used to introduce other substituents onto the aromatic ring.

Functionalization of the amino group has also been employed to attach this compound to larger structures, such as multi-walled carbon nanotubes (MWCNTs). This modification improves the compatibility and dispersion of the nanotubes within polymer matrices, leading to enhanced mechanical and thermal properties of the resulting nanocomposites. tandfonline.com Similarly, this compound has been conjugated to phytoglycogen nanoparticles, demonstrating the utility of amino group functionalization in materials science. google.com

Exploration of Substituent Effects on Chemical Reactivity and Biological Activity

The introduction of various substituents onto the aromatic ring of this compound and its derivatives has a profound impact on their chemical reactivity and biological activity. These substituent effects are a critical consideration in the rational design of molecules with desired properties.

The electronic nature of the substituent significantly influences the reactivity of the entire molecule. For instance, the precursor to this compound, ethyl 4-nitrocinnamate, contains a strong electron-withdrawing nitro group. This group makes the aromatic ring susceptible to nucleophilic attack and shifts the UV-Vis absorption maximum. The reduction of this nitro group to the amino group is a key synthetic step that dramatically alters the molecule's properties, introducing a versatile functional group for further modification.

In the context of enzyme inhibitors, substituents on the N-terminal aromatic ring of peptidomimetic derivatives of this compound play a crucial role in determining their inhibitory potency and selectivity. For example, in a series of SARS-CoV-2 Mpro inhibitors, the presence of a p-methoxy group on the phenyl ring of a carbamate (B1207046) derivative resulted in the most active compound. rsc.org Conversely, the addition of both a methoxy (B1213986) and a nitro group, or the replacement of a benzyl (B1604629) group with a piperonyl group, led to compounds with more moderate activity. rsc.org The steric bulk of substituents also has a significant effect, as demonstrated by two urea (B33335) derivatives where a bulkier 1-(2-naphthyl)ethyl substituent conferred more effective inhibition than a p-trifluoromethyl-benzyl substituent. rsc.org

The position and nature of substituents on an indole (B1671886) ring incorporated into these peptidomimetics have also been systematically varied to probe their impact on multitarget inhibition of enzymes like Mpro and cathepsins. unimi.it Introducing electron-withdrawing or electron-donating groups modulates the electronic properties and hydrogen bonding potential, which in turn affects the binding interactions with the target enzymes. unimi.it For instance, studies on a series of indole-based ethyl cinnamate (B1238496) derivatives revealed that a tert-leucine residue at the P2 position was crucial for multitarget enzyme inhibition and antiviral activity. unimi.it

The following table summarizes the effects of different substituents on the biological activity of this compound derivatives designed as SARS-CoV-2 Mpro inhibitors. rsc.org

Derivative Type Substituent Observed Activity/Effect
Carbamatep-OMe on phenyl ringMost active compound in the series (IC50 = 1.9 µM)
Carbamatep-OMe and -NO2 on phenyl ringModerate activity (IC50 = 14.0 µM)
CarbamatePiperonyl group instead of benzylModerate activity (IC50 = 18.72 µM)
Urea1-(2-naphthyl)ethylEffective inhibition (IC50 = 6.8 µM)
Ureap-CF3-BnModest inhibition (17% at 20 µM)

Stereoselective Synthesis and Isomeric Purity Assessment

The this compound molecule contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. The stereochemistry of this double bond, as well as any chiral centers introduced during derivatization, is critical for biological activity and requires careful control during synthesis and thorough assessment of isomeric purity.

The synthesis of cinnamate derivatives often employs methods that favor the formation of the thermodynamically more stable trans isomer. The Wittig reaction, using a stabilized phosphorus ylid such as (carbethoxymethylene)triphenylphosphorane, is a well-established and highly stereoselective method for producing trans-olefins, including ethyl trans-cinnamate. researchgate.net Other methods like the Perkin reaction and Knoevenagel condensation are also commonly used for synthesizing cinnamic acid derivatives, often with a preference for the trans isomer. researchgate.net

In the context of developing complex molecules, such as the antirhine (B101062) alkaloids, ethyl 2-aminocinnamate has been used as a starting material. acs.org The synthetic strategies employed involved stereoselective installations of substituents at various positions to achieve the desired stereochemistry of the final natural products and their epimers. acs.org

The assessment of isomeric purity is crucial, and various analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a standard method for confirming the purity of final compounds, often ensuring it is greater than 95%. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining stereochemistry. For instance, 1D and 2D ¹H NMR can be used to assess and quantify the stereoselectivity of reactions like the Wittig reaction. researchgate.net

In the development of peptidomimetic inhibitors, the stereochemistry of the amino acid residues incorporated is also of paramount importance. Synthetic routes are designed to maintain the desired chirality of the amino acid, which is typically the naturally occurring L-isomer (S configuration). unimi.it However, to investigate the impact of stereochemistry on enzyme binding and activity, the corresponding R-isomer is sometimes synthesized and evaluated. unimi.it This allows for a comprehensive understanding of the chiral requirements for optimal biological function.

Development of Peptide-Based Conjugates and Peptidomimetics

The structural framework of this compound is a valuable platform for the creation of peptide-based conjugates and peptidomimetics, particularly in the design of enzyme inhibitors. These molecules combine the cinnamate moiety, often acting as a reactive "warhead," with peptide or peptide-like structures that mimic the natural substrates of enzymes.

A prominent application of this strategy is in the development of inhibitors for viral proteases, such as the main protease (Mpro) of SARS-CoV-2. unito.itrsc.org In this context, the ethyl p-aminocinnamate fragment functions as an electrophilic warhead that can form a covalent bond with the catalytic cysteine residue in the enzyme's active site. unimi.itresearchgate.net This cinnamic ester is coupled to amino acid residues, such as L-phenylalanine, which serve as recognition elements that guide the inhibitor to the enzyme's binding pockets. unito.itrsc.org

The synthesis of these peptidomimetics typically involves standard peptide coupling reactions. For example, the amino group of this compound can be coupled with a Boc-protected amino acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). unito.itrsc.org After deprotection of the amino acid's N-terminus, various functionalities can be introduced, including carbamates, ureas, and indole-bearing amides, to create a diverse library of inhibitors. unito.itrsc.org

Researchers have systematically explored the structure-activity relationships of these conjugates. For instance, a series of p-aminocinnamic ethyl ester derivatives were joined to an L-Phe residue and further decorated at the N-terminus. rsc.org Enzymatic assays revealed that these compounds were selective inhibitors of SARS-CoV-2 Mpro, with IC50 values in the low micromolar range. rsc.org The indole-based amide derivatives, in particular, showed efficacy in reducing the replication of human coronaviruses in vitro. rsc.org

Further studies have focused on creating multitarget inhibitors by designing molecules that can simultaneously inhibit viral proteases and host enzymes like cathepsins L and S, which are also involved in viral entry and replication. unimi.it By functionalizing the indole ring and exploring different amino acid residues like tert-butyl leucine, researchers have developed potent broad-spectrum antiviral candidates. unimi.it

The general synthetic approach for creating these peptide conjugates is outlined below: unito.itrsc.orgunimi.it

Amide Coupling: Reaction of this compound with an N-protected amino acid (e.g., Boc-Phe-OH) using coupling reagents.

Deprotection: Removal of the protecting group (e.g., Boc) from the amino acid residue.

N-terminus Functionalization: Reaction of the newly freed amino group with various carboxylic acids, carbonates, or isocyanates to introduce diverse recognition motifs.

This modular approach allows for the systematic modification of the peptidomimetic structure to optimize its inhibitory activity and selectivity.

Applications in Advanced Materials Science and Polymer Chemistry

Functionalization of Carbon Nanotubes (e.g., Multiwall Carbon Nanotubes) for Nanocomposite Development

The functionalization of carbon nanotubes (CNTs), particularly multiwall carbon nanotubes (MWCNTs), with ethyl 4-aminocinnamate is a key strategy for developing advanced polymer nanocomposites. tandfonline.comresearchgate.net This surface modification aims to improve the dispersion of CNTs within a polymer matrix and enhance the interfacial bonding between the filler and the matrix. tandfonline.comresearchgate.net The process typically involves chemically grafting this compound onto the surface of the CNTs, creating what are known as functionalized MWCNTs (f-MWCNTs). tandfonline.comresearchgate.net This functionalization has been shown to be effective in various polymer systems, including millable polyurethane (MPU) rubber and silicone rubber. tandfonline.commdpi.commu.ac.in

A primary challenge in creating high-performance nanocomposites is the poor compatibility between the pristine, often hydrophobic, carbon nanotubes and the polymer matrix. The functionalization of MWCNTs with this compound directly addresses this issue by altering the surface chemistry of the nanotubes. tandfonline.comresearchgate.net The introduction of the amino and ester functional groups improves the wettability and compatibility of the MWCNTs with the polymer chains. tandfonline.comresearchgate.net This enhanced compatibility leads to a more uniform dispersion of the nanotubes throughout the polymer matrix, preventing the agglomeration that can otherwise compromise the material's properties. tandfonline.com The smoother surface and improved bonding between the f-MWCNTs and the polymer matrix are crucial for achieving significant improvements in the final nanocomposite. tandfonline.comresearchgate.net

Table 1: Mechanical Properties of MPU/f-MWCNT Nanocomposites

f-MWCNT Loading (wt%)Tensile Strength (MPa)Elongation at Break (%)
0.03.5350
0.25.2420
0.46.8510
0.68.1580
0.89.5650
1.07.2560

Data sourced from studies on millable polyurethane rubber nanocomposites reinforced with this compound functionalized MWCNTs. tandfonline.com

The incorporation of this compound-functionalized MWCNTs also significantly enhances the thermal stability of polymer nanocomposites. tandfonline.commdpi.com The functionalized nanotubes are noted to be more thermally stable than their as-synthesized counterparts. tandfonline.comresearchgate.netresearchgate.net When incorporated into a silicone rubber matrix, f-MWCNTs substantially increase the decomposition temperature of the composite. mdpi.com For instance, the initial decomposition temperature of a silicone rubber composite without nanotubes was recorded at 217 °C. mdpi.com With the addition of 0.6 wt%, 0.8 wt%, and 1.0 wt% of f-MWCNTs, the initial decomposition temperature increased to 319 °C, 324 °C, and 335 °C, respectively. mdpi.com This improvement is attributed to the good dispersion of the nanotubes, which can hinder the movement of polymer chains and delay thermal degradation. researchgate.net

Table 2: Thermal Decomposition Temperatures of Silicone Rubber/f-MWCNT Nanocomposites

f-MWCNT Loading (wt%)Initial Decomposition Temperature (°C)
0.0217
0.6319
0.8324
1.0335

Data sourced from studies on the thermal stability of silicone rubber nanocomposites containing this compound modified MWCNTs. mdpi.com

Integration into Self-Healing Polymer Systems (e.g., Polyphosphazenes)

This compound is a key component in the development of self-healing polymers, particularly those based on a polyphosphazene backbone. researchgate.netresearchgate.net These materials possess the ability to repair damage intrinsically, often triggered by an external stimulus like UV light. researchgate.netscribd.com The cinnamate (B1238496) group is one of several moieties, alongside coumarin (B35378) and anthracene, that can undergo reversible photocycloaddition reactions to create self-healing networks. scribd.combournemouth.ac.uk

The self-healing functionality in these polymers is derived from the reversible photochemical [2+2] cycloaddition of the cinnamate groups present in this compound. researchgate.netresearchgate.net When a linear polyphosphazene polymer, with this compound incorporated as side groups, is exposed to UV light of a specific wavelength (e.g., >300 nm or 365 nm), the carbon-carbon double bonds of the cinnamate moieties react with each other. researchgate.netscribd.comresearchgate.net This [2+2] cycloaddition reaction forms cyclobutane (B1203170) rings, creating a crosslinked polymer network. researchgate.netmdpi.com This process transforms the material from a linear polymer to a robust, crosslinked elastomer. researchgate.net The crosslinking is reversible; irradiation with shorter wavelength UV light (e.g., <250 nm) can break the cyclobutane rings, reverting the structure to its original state. researchgate.net

The reversible nature of the [2+2] cycloaddition reaction is the core of the self-healing mechanism. researchgate.net When a crack or damage occurs in the crosslinked polyphosphazene material, the broken polymer chains can be re-joined. researchgate.netscribd.com By exposing the damaged area to UV light (e.g., 365 nm), the cycloaddition reaction is re-initiated across the fracture interface, reforming the crosslinks and healing the material. researchgate.netscribd.com Studies have shown that damaged polyphosphazene membranes can be almost completely healed within approximately 30 minutes of UV light irradiation. researchgate.net This process effectively restores the chemical structure and integrity of the polymer, demonstrating a highly efficient, light-triggered self-healing capability. scribd.com

Precursor Role in the Synthesis of High Molecular Weight Polymers

This compound serves as a valuable precursor in the synthesis of high-performance polymers, particularly polyamides and polyimides. Its bifunctional nature, possessing both an amine and an ester group, along with the reactive carbon-carbon double bond, allows for various polymerization strategies. Research has primarily focused on its conversion into more complex monomers, which are then polymerized to achieve high molecular weight polymers with desirable properties.

A significant approach involves the photodimerization of 4-aminocinnamic acid derivatives. Through a [2+2] cycloaddition reaction induced by ultraviolet light, these derivatives can form cyclobutane-containing diamines or dicarboxylic acids. These resulting dimerized monomers, which possess unique bent structures, are then utilized in polycondensation reactions to create high molecular weight polyamides and polyimides. jaist.ac.jp For instance, polyamides synthesized from α-type 4-aminocinnamoyl photodimer-based diamines have demonstrated superior mechanical strength compared to conventional transparent polymers like polycarbonate. jaist.ac.jp Similarly, polyimides derived from the photodimer of mthis compound exhibit good transparency and high thermal stability. jaist.ac.jp

While direct polymerization of this compound is less documented, the principles of polycondensation are applicable. The amino group of this compound can react with dicarboxylic acid chlorides or dianhydrides to form polyamides and poly(amic acid)s, respectively. The latter can be subsequently cyclized to form polyimides. Achieving high molecular weights in such reactions can be challenging due to the decreased reactivity of the amino group attached to the aromatic ring. mdpi.com To overcome this, methods such as in situ silylation of the diamine have been developed to enhance reactivity and yield high molecular weight aromatic polyamides. mdpi.com

Enzymatic polymerization presents another potential route for the synthesis of polymers from cinnamate esters. Lipases, for example, have been employed to catalyze polyesterification and ring-opening polymerizations, although achieving high molecular weights often requires extended reaction times. rsc.org The enzymatic approach offers a milder and more environmentally friendly alternative to traditional chemical catalysis. csic.es

The research into polymers derived from 4-aminocinnamic acid and its esters is driven by the quest for sustainable and high-performance materials. These bio-based polymers exhibit promising properties such as high thermal stability, good mechanical strength, and, in some cases, photodegradability, making them suitable for a range of advanced applications. jaist.ac.jp

Exploration of Biological Activities and Biomedical Applications

Enzyme Inhibition Studies

The ethyl 4-aminocinnamate moiety is a key component in the design of covalent inhibitors, particularly for cysteine proteases. Its cinnamic ester functional group acts as a Michael acceptor, a reactive site for nucleophilic attack. rsc.orgrsc.org This property has been extensively exploited to create compounds that can form stable bonds with enzymes, leading to their inactivation.

The this compound framework has been central to the development of inhibitors targeting both viral and human cysteine proteases. unimi.itresearchgate.net A significant focus has been on the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme essential for viral replication, making it a prime target for antiviral drug development. rsc.orgrsc.orgnih.gov Derivatives incorporating the ethyl p-aminocinnamate structure have been synthesized and shown to be selective inhibitors of SARS-CoV-2 Mpro, with some compounds exhibiting inhibitory concentrations (IC50) in the low micromolar range. rsc.org

Beyond viral proteases, this scaffold has been used to target human cathepsins, a family of proteases involved in various physiological and pathological processes, including immune modulation and cancer progression. unimi.itnih.gov Specifically, derivatives have been designed as multitarget inhibitors of SARS-CoV-2 Mpro as well as human cathepsins L (CatL) and S (CatS). unimi.itresearchgate.net CatL is implicated in viral entry, while both CatL and CatS are involved in tumor progression, making dual inhibitors a strategic therapeutic approach. unimi.itresearchgate.netnih.gov Studies have shown that indole-based ethyl cinnamate (B1238496) derivatives can potently inhibit CatS, with inhibition values reaching up to 98% at a 20 µM concentration. unimi.it

The primary mechanism by which this compound-based inhibitors inactivate cysteine proteases is through a covalent bond formation with the catalytic cysteine residue in the enzyme's active site. rsc.orgresearchgate.net This occurs via a thia-Michael addition reaction. unimi.itresearchgate.netnih.gov In this reaction, the sulfur atom of the cysteine's thiol group acts as a nucleophile (a Michael donor) and attacks the electron-deficient β-carbon of the α,β-unsaturated cinnamic ester (the Michael acceptor). rsc.orgnih.govsrce.hr

This forms a stable covalent adduct, effectively and irreversibly blocking the enzyme's catalytic activity. rsc.orgunimi.itresearchgate.net The formation of this covalent bond is considered a key advantage, offering high potency and prolonged duration of action. researchgate.net The reactivity of the cinnamic double bond is crucial for this mechanism; a synthesized analogue lacking the double bond showed no inhibitory activity, confirming the necessity of the Michael acceptor for covalent inhibition. rsc.org Docking studies have further elucidated this interaction, showing the covalent bond between the cysteine's thiol group (specifically Cys145 in SARS-CoV-2 Mpro) and the β-carbon of the cinnamate. rsc.org

A critical aspect of developing enzyme inhibitors for therapeutic use is ensuring their selectivity towards the target enzyme to minimize off-target effects. Research on this compound derivatives has included selectivity profiling against a panel of proteases.

Derivatives designed as SARS-CoV-2 Mpro inhibitors have demonstrated high selectivity for this viral protease over the SARS-CoV-2 papain-like protease (PLpro), with no significant inhibition of PLpro observed at concentrations of 20 μM. rsc.org This selectivity is advantageous as it reduces the likelihood of interfering with the various functions of PLpro.

When profiled against human cysteine proteases, the selectivity varies. Some derivatives show potent inhibition of Cathepsin S (CatS) and moderate to weak activity against Cathepsin L (CatL) and Cathepsin B (CatB). unimi.itnih.gov For example, certain α-fluorocinnamate derivatives were potent against CatS (IC50 of 1.8–2.6 µM) but showed only weak inhibition of CatL (20%) and CatB (29%) at the same concentration. nih.gov This differential inhibition highlights the potential to fine-tune the molecular structure to achieve desired selectivity profiles for specific therapeutic applications, such as targeting enzymes involved in cancer without broadly inhibiting essential host proteases. unimi.itnih.gov

Compound/Derivative TypeTarget ProteaseInhibition ValueSource
Carbamate (B1207046) derivative 11 SARS-CoV-2 MproIC50 = 1.9 µM rsc.orgresearchgate.net
Indole-bearing amide 17 SARS-CoV-2 MproIC50 = 12.4 µM rsc.org
Indole-bearing amide 18 SARS-CoV-2 MproIC50 = 14.5 µM rsc.org
α-fluorocinnamate derivativesCathepsin SIC50 = 1.8-2.6 µM nih.gov
Indole-based cinnamatesCathepsin S70-98% inhibition at 20 µM unimi.it
α-fluorocinnamate derivative 2F Cathepsin L20% inhibition nih.gov
α-fluorocinnamate derivative 2F Cathepsin B29% inhibition nih.gov
p-aminocinnamic ethyl ester derivativesSARS-CoV-2 PLproNo significant inhibition at 20 µM rsc.org

Antiviral Efficacy Investigations (e.g., against Human Coronaviruses)

Building on their enzyme-inhibiting properties, derivatives of this compound have been evaluated for their efficacy against live viruses. unimi.it Studies have focused on human coronaviruses (HCoVs), including both alpha- and beta-coronaviruses, to assess their potential as broad-spectrum antiviral agents. unimi.itresearchgate.net

In antiviral assays, several indole-based ethyl cinnamate derivatives demonstrated the ability to restrict the replication of the beta-coronavirus hCoV-OC43 and the alpha-coronavirus hCoV-229E. unimi.it Specific compounds showed antiviral activity in the low micromolar range, with high selectivity indices (SI), indicating a favorable profile of antiviral potency versus cellular toxicity. unimi.it For instance, compound 12 was particularly effective against hCoV-229E (EC50 = 0.77 µM) and hCoV-OC43 (EC50 = 4.09 µM). unimi.it Similarly, indole-based inhibitors 17 and 18 efficiently impaired the in-vitro replication of hCoV-OC-43 with EC50 values of 9.14 µM and 10.1 µM, respectively. rsc.org

Time-of-drug-addition experiments revealed that these compounds can act at different stages of the viral replication cycle. unimi.it Some primarily inhibit viral entry by targeting host factors like Cathepsin L, while others affect both entry and post-entry stages, likely due to a dual-inhibitory activity against both CatL and the viral Mpro. unimi.it These findings support the development of such multitarget inhibitors as a promising strategy to combat coronavirus infections and potentially reduce the risk of drug resistance. unimi.it

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Source
3 hCoV-OC432.96>100101 unimi.it
hCoV-229E0.64
12 hCoV-OC434.09>10098 unimi.it
hCoV-229E0.77
12 hCoV-229E5.27>100>18.9 researchgate.net
17 hCoV-OC439.14>100>10.9 researchgate.net
18 hCoV-OC4310.1>100>9.9 researchgate.net
20 hCoV-OC436.68>10056 unimi.it
hCoV-229E0.62

Assessment of Antioxidant and Anti-inflammatory Potencies

The chemical structure of cinnamic acid derivatives suggests potential for antioxidant activity. Research into a related Schiff base, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) amino]benzoate (ETHAB), has demonstrated notable antioxidant properties. nih.gov In various assays, ETHAB exhibited significant free radical scavenging and ferric-reducing antioxidant power (FRAP). nih.gov This observed antioxidant activity is believed to contribute to its gastroprotective and anti-inflammatory effects. nih.gov While this study was on a derivative, it highlights the potential of the core structure. Cinnamic derivatives, in general, are known to have applications as antioxidant agents. rsc.orgrsc.org The anti-inflammatory potential of cathepsin inhibitors is also an area of interest, as these enzymes play a role in immune responses. mdpi.com

Evaluation of Antiproliferative Activity in Specific Cancer Cell Lines

The role of cathepsins in tumor progression, invasion, and migration has made them attractive targets for anticancer therapies. nih.gov Consequently, inhibitors based on the this compound framework have been evaluated for their ability to stop the proliferation of cancer cells.

Dual inhibitors of Cathepsin S and Cathepsin L developed from the ethyl p-aminocinnamate scaffold have shown significant efficacy in inhibiting the proliferation of pancreatic cancer cell lines, such as PACAN1 and BXPC3. unimi.itresearchgate.net Furthermore, α-fluorocinnamate derivatives designed as potent CatS inhibitors also revealed significant antiproliferative activity against pancreatic cancer cell lines. nih.gov Specifically, compound 2F was tested against BXPC3 and CAPAN1 cells, showing IC50 values of 5.79 µM and 20.75 µM, respectively. nih.gov This suggests that targeting cathepsins with these covalent inhibitors is a viable strategy for developing new treatments for cancers where these enzymes are overexpressed. nih.gov Additionally, a related compound, mthis compound, has been shown to inhibit the growth of human cervical and breast carcinoma cells in culture. biosynth.com

Compound/DerivativeCancer Cell LineActivity (IC50)Source
α-fluorocinnamate derivative 2F BXPC3 (Pancreatic)5.79 µM nih.gov
CAPAN1 (Pancreatic)20.75 µM
Ethyl p-aminocinnamate-based dual inhibitorsPACAN1 (Pancreatic)Significant Inhibition unimi.itresearchgate.net
BXPC3 (Pancreatic)Significant Inhibition
Mthis compoundCervical CarcinomaInhibits growth biosynth.com
Breast CarcinomaInhibits growth

Utilization in Biochemical Assays for Studying Enzyme Activities and Molecular Interactions

This compound and its precursors serve as valuable tools in biochemical assays for the investigation of enzyme activities and molecular interactions. The related compound, ethyl 4-nitrocinnamate, is frequently used as a starting material in these studies. Its nitro group provides a reactive site that can be monitored during enzymatic reactions or chemical reductions to form this compound, allowing researchers to study reaction mechanisms and enzyme kinetics.

The ethyl p-aminocinnamate moiety itself has been identified as an electrophilic "warhead." In specific biochemical contexts, it can form a covalent bond with key amino acid residues within an enzyme's active site. For instance, it has been shown to covalently bind to the catalytic thiol group of cysteine residues, such as Cys145 in the S1′ pocket of the SARS-CoV-2 Main Protease (Mpro). unimi.itresearchgate.net This thia-Michael addition mechanism is a critical interaction that anchors inhibitor molecules to the enzyme, making this compound a foundational structure for designing targeted enzyme inhibitors. unimi.it

This reactivity allows for the systematic study of enzyme-inhibitor interactions. By incorporating the this compound scaffold into various molecules, researchers can probe the binding pockets of enzymes. The cinnamate's phenyl ring can participate in π–π stacking interactions with residues like His41 in the S2 pocket of Mpro, further stabilizing the enzyme-inhibitor complex. unimi.it

Furthermore, studies have noted that this compound possesses pharmacokinetic properties analogous to ethyl 4-aminobenzoate (B8803810), an inhibitor of the NS5B polymerase, which is essential for viral RNA synthesis. biosynth.com This similarity suggests its utility in assays designed to screen for inhibitors of viral replication by targeting essential viral enzymes. biosynth.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The molecular scaffold of this compound has been extensively used as a starting point for the development of various bioactive derivatives. Structure-activity relationship (SAR) studies on these derivatives have provided crucial insights into the structural requirements for potent and selective biological activity, particularly as enzyme inhibitors.

Indole-based Cinnamate Derivatives

A significant body of research has focused on indole-based derivatives of ethyl cinnamate as multitarget inhibitors against enzymes like SARS-CoV-2 Mpro and human cathepsins (CatL and CatS), which are involved in viral entry and replication. unimi.itresearchgate.net In these studies, ethyl p-aminocinnamate serves as a key building block. unimi.it SAR studies on these compounds have highlighted several critical features:

The P2 Residue: The nature of the amino acid at the P2 position is crucial for multitarget inhibition. Derivatives incorporating a tert-leucine (Tle) residue at this position have demonstrated potent antiviral activity. unimi.it

The Indole (B1671886) Moiety: Modifications to the indole ring, which interacts with the S3/S4 pockets of the protease, allow for the fine-tuning of electronic and steric effects to optimize enzyme binding. unimi.it The combination of the indole group with the cinnamate structure is considered a versatile platform for developing broad-spectrum antivirals. researchgate.net

Substitution on the Indole Ring: The position and nature of substituents on the indole ring significantly impact activity. For example, a 5-bromoindole (B119039) substituent combined with a phenylalanine core was found to be less favorable for Mpro interaction. unimi.it

SAR Findings for Indole-Based Ethyl Cinnamate Derivatives as Antiviral Agents. unimi.it
Compound IDP2 ResidueIndole ModificationKey Activity Finding
12Tle-Potent inhibitor of hCoV-OC43 and hCoV-229E replication; primarily inhibits viral entry by targeting CatL.
20Tle-Affects both entry and post-entry stages of viral replication due to dual inhibitory activity against CatL and Mpro.
21Phe5-BromoindoleShowed reduced activity against Mpro, indicating a disfavored combination.
22Tle-Exhibited an overlapping inhibitory profile against CatL, CatS, and Mpro.

Urea (B33335) and Diamide (B1670390) Derivatives

This compound has also been utilized in the synthesis of urea and diamide derivatives targeting enzymes such as inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) and histone deacetylases (HDACs). tandfonline.comnih.gov

In one study, this compound was reacted with various phenyl isocyanates to generate cinnamyl and phenyl urea-derived hydroxamates as potential antimalarial agents targeting P. falciparum HDAC (PfHDAC). nih.gov The SAR studies revealed that the urea linkage and substitutions on the phenyl ring were critical for activity.

Another series of studies involved the synthesis of urea derivatives for the dual inhibition of IMPDH and HDACs. tandfonline.com this compound was reacted with 3-methoxy-4-(5-oxazolyl)aniline in the presence of triphosgene (B27547) to create a urea linkage, forming the backbone of a potent dual inhibitor. tandfonline.com The SAR of related diamide analogs showed that compounds with an aliphatic amine were more active than those with an aromatic amine, unless the aromatic ring contained a hydrogen bond donor substituent. tandfonline.com

SAR Insights for Urea and Diamide Derivatives
Derivative ClassTarget Enzyme(s)Key SAR FindingReference
1,3-Diphenylureido hydroxamatesPfHDAC (antimalarial)The urea linkage derived from this compound is a key structural feature for potent inhibition. nih.gov
Urea derivatives of cinnamic hydroxamic acidIMPDH, HDACThe urea formed from this compound is part of a scaffold for potent dual inhibitors. tandfonline.com
Diamide analogsIMPDHAliphatic amines in the diamide structure lead to higher potency than aromatic amines. A hydrogen bond donor on the aromatic ring can enhance potency. tandfonline.com

Pyridine (B92270) Derivatives

Related SAR studies have been conducted on pyridine derivatives as selective A3 adenosine (B11128) receptor antagonists. acs.org While not directly synthesized from this compound in all cited examples, the cinnamate structure is a closely related chemical space. These studies explored how substituents on the pyridine ring influence receptor affinity and selectivity. For instance, it was found that ethyl groups at the 2- and 4-positions of the pyridine ring were favored over methyl groups, and a thioester at the 3-position was preferred over an ester for A3 receptor affinity. acs.org

Analytical Methodologies for Research and Quality Assurance

Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography)

The purity of Ethyl 4-aminocinnamate is a critical parameter that can significantly influence the outcome of its applications. High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for the purity assessment of this compound and its derivatives. HPLC offers high resolution, sensitivity, and reproducibility for separating the main compound from potential impurities, starting materials, and by-products.

A typical HPLC method for the analysis of aromatic amines like this compound involves a reversed-phase column, such as a C18 or a biphenyl (B1667301) column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile. lcms.cz A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly employed to ensure the effective separation of compounds with varying polarities. lcms.cz Detection is frequently carried out using a UV detector, as the aromatic ring and the conjugated system in this compound allow for strong UV absorbance. For enhanced selectivity and sensitivity, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS). nih.gov

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass selective detector (MSD) can also be utilized for purity analysis. publisso.demdpi.com However, GC analysis of aromatic amines may sometimes require a derivatization step to increase the volatility of the analytes. researchgate.net

The following table outlines a hypothetical, yet representative, HPLC method for the purity assessment of this compound, based on common practices for analyzing similar compounds.

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

Methodological Considerations for Rigorous Experimental Design and Data Analysis

For reliable and reproducible results in the analysis of this compound, a well-designed experimental plan and careful data analysis are paramount.

Experimental Design:

Reference Standards: The use of a well-characterized reference standard of this compound is essential for accurate quantification and identification. nih.gov

Sample Preparation: The sample preparation method should be optimized to ensure complete dissolution of the analyte and removal of any interfering substances. For instance, the solubility of the compound in the chosen solvent for analysis should be carefully considered.

Method Validation: The analytical method must be validated according to established guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Forced Degradation Studies: To understand the stability of this compound and to identify potential degradation products, forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) should be conducted. This information is crucial for developing a stability-indicating method.

Data Analysis:

Peak Purity Analysis: When using HPLC with a diode-array detector (DAD), peak purity analysis should be performed to ensure that the chromatographic peak of this compound does not co-elute with any impurities.

Integration Parameters: The integration parameters for chromatographic peaks should be consistently applied to all samples to ensure accurate quantification.

Statistical Analysis: Appropriate statistical methods should be used to analyze the data from method validation and other experiments to provide a measure of the uncertainty associated with the results.

By adhering to these analytical methodologies and considerations, researchers can ensure the quality and reliability of their findings related to this compound.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents and Drug Candidates

The ethyl 4-aminocinnamate framework is a promising starting point for the discovery of new drugs. wpmucdn.com Its inherent structural motifs allow for diverse chemical modifications to target a range of biological molecules.

Researchers have successfully used ethyl p-aminocinnamate ester derivatives as a basis for creating covalent inhibitors for cysteine proteases, such as cathepsins. nih.gov These enzymes are implicated in various diseases, including cancer. nih.gov For instance, derivatives have been designed to target Cathepsin S (CatS), which plays a role in tumor progression, with some compounds showing potent inhibition. nih.gov Further studies have expanded on this by developing dual inhibitors of CatS and Cathepsin L (CatL) based on the ethyl p-aminocinnamate structure, which have demonstrated significant efficacy in curbing the proliferation of pancreatic cancer cell lines. unimi.itresearchgate.net

The scaffold has also been instrumental in designing multitarget inhibitors for viral diseases. By incorporating an indole (B1671886) ring and other functional groups, scientists have synthesized derivatives of ethyl p-aminocinnamate that act as dual inhibitors of the SARS-CoV-2 Main Protease (Mpro) and human cathepsins (L and S), which are crucial for viral replication and entry. unimi.itresearchgate.net The ethyl p-aminocinnamate moiety in these designs often acts as an "electrophilic warhead," capable of forming a covalent bond with the catalytic thiol group of the target cysteine protease. unimi.itresearchgate.net Similarly, derivatives of cinnamic acid have been developed as dual inhibitors of HIV-1 protease and reverse transcriptase, showing significant improvements in activity. nih.gov

The versatility of the this compound structure makes it a key "lead compound" for rational drug design, where its core can be systematically modified to enhance potency and selectivity for specific biological targets. wpmucdn.com

Table 1: Therapeutic Targets of this compound Derivatives

Target Enzyme/Process Disease Area Derivative Class/Feature Research Finding Citation
Cathepsin S (CatS) Pancreatic Cancer α-fluorocinnamate derivatives Potent covalent inhibition of CatS, antiproliferative activity against cancer cells. nih.gov
Cathepsin S (CatS) & Cathepsin L (CatL) Pancreatic Cancer Indole-based (pseudo)dipeptides Dual inhibition, effective in reducing cancer cell proliferation. unimi.itresearchgate.net
SARS-CoV-2 Mpro & Cathepsins (L, S) COVID-19 Indole-based (pseudo)dipeptides Multitarget inhibition of key viral replication and entry enzymes. unimi.itresearchgate.net
HIV-1 Protease (PR) & Reverse Transcriptase (RT) HIV/AIDS Cinnamic acid amides Dual inhibition with improved potency against both enzymes. nih.gov
Inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) Cancer, Viral Infections Urea (B33335) derivatives Synthesis of urea derivatives using this compound as a reactant. tandfonline.com

Innovations in Stimuli-Responsive Materials and Smart Polymers

The cinnamate (B1238496) moiety is a key component in the creation of "smart" polymers, materials designed to change their properties in response to external stimuli like light. researchgate.netpageplace.de The photoreactive nature of the double bond in this compound allows it to undergo a [2+2] cycloaddition reaction when exposed to UV light, forming a cyclobutane (B1203170) ring. researchgate.netresearchgate.net This process can be used to cross-link polymer chains, and importantly, the reaction is often reversible, allowing the material to be altered or even self-heal.

Future research is focused on incorporating this compound into various polymer backbones to create novel functional materials.

Self-Healing Elastomers : this compound (EA) has been introduced as a side group into polyphosphazene polymers. researchgate.net The resulting material can be cross-linked through the photochemical [2+2] cycloaddition. When the material is damaged, exposure to UV light can re-initiate the cycloaddition across the broken surfaces, effectively healing the material. researchgate.net

Photodegradable Polymers : The photodimerization of cinnamic acid derivatives can be used to create polymers that are photodegradable. jaist.ac.jp The cyclobutane rings formed during polymerization can be cleaved by irradiation with UV light of a different wavelength, breaking down the polymer backbone. jaist.ac.jp This offers a pathway to creating environmentally friendly materials that can be degraded on demand.

Functionalized Nanomaterials : this compound has been used to functionalize multi-walled carbon nanotubes (MWCNTs). researchgate.netresearchgate.net This surface modification improves the compatibility and bonding between the nanotubes and a polymer matrix, such as silicone rubber. researchgate.netresearchgate.net The result is nanocomposite materials with significantly enhanced mechanical and thermal properties. researchgate.net

The development of these smart polymers opens doors for applications in areas like reversible adhesives, photo-resists, and advanced coatings. researchgate.net

Advanced Computational Modeling and Rational Drug Design Approaches

Computational chemistry is becoming an indispensable tool in accelerating the drug discovery process. For this compound derivatives, molecular modeling and rational drug design are key to optimizing their therapeutic potential. nih.govwikipedia.org

Rational drug design begins with identifying a biological target and using knowledge of its three-dimensional structure to design molecules that will bind to it. wikipedia.org This approach is heavily reliant on computational techniques like molecular docking. academie-sciences.fr Molecular docking simulations predict how a ligand (the potential drug) will bind to the active site of a target protein, estimating its binding affinity. academie-sciences.fr

In the context of this compound, these methods are applied to:

Guide Synthesis : Computational studies help in designing new derivatives with a higher predicted efficacy. For example, in the development of HIV-1 PR/RT dual inhibitors, molecular modeling provided insights for further optimization. nih.gov

Understand Interactions : Docking studies elucidate the specific interactions, such as hydrogen bonds and π-π stacking, between the inhibitor and the amino acid residues in the target's active site. unimi.itresearchgate.net For instance, modeling of SARS-CoV-2 Mpro inhibitors revealed how the cinnamate phenyl ring interacts with a key histidine residue in the binding pocket. unimi.itresearchgate.net

Refine Lead Compounds : By starting with a known active molecule (a lead compound), chemists can use computational models to predict the effects of structural modifications, aiming to improve properties like binding affinity, selectivity, and metabolic stability. wpmucdn.comunimi.it

The overarching goal is to identify the "pharmacophore"—the essential three-dimensional arrangement of atoms in the molecule responsible for its biological activity—and refine the rest of the molecule (the "auxophore") to achieve the best possible therapeutic profile. wpmucdn.com

Table 2: Application of Computational Methods in Designing this compound Derivatives

Computational Method Application Target Enzyme Outcome/Insight Citation
Molecular Docking Predict binding affinity and interactions. SARS-CoV-2 Mpro, Cathepsins Guided the design of multitarget inhibitors by identifying key interactions like π-π stacking. unimi.itresearchgate.net
Molecular Modeling Provide insights for structural optimization. HIV-1 Protease & Reverse Transcriptase Aided in the rational design of dual inhibitors with improved potency. nih.gov
Structure-Activity Relationship (SAR) Studies Correlate chemical structure with biological activity. HIV-1 Protease & Reverse Transcriptase Provided new insights for further optimization of dual inhibitors. nih.gov
In Silico Screening Virtually test compounds for biological activity. Various Cancer Targets Evaluates binding modes and intermolecular interactions with target proteins. academie-sciences.fr

Green Chemistry Principles in Synthetic Route Design

The synthesis of fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. Future research on this compound and its derivatives will continue to integrate these principles.

Several greener synthetic methodologies have been developed for cinnamic acid derivatives:

Greener Solvents : Traditional syntheses often use chlorinated solvents. Research has shown that a modified Steglich esterification for producing cinnamate derivatives can be performed effectively in acetonitrile, a greener alternative, reducing reaction time and simplifying purification. nih.gov Other approaches utilize water as a benign solvent. beilstein-journals.orgajol.info

Advanced Catalysis : The Mizoroki-Heck cross-coupling reaction, a common method for synthesizing cinnamates, can be mediated by highly efficient palladium N-heterocyclic carbene catalysts that are stable in air and moisture. ajol.info Heteropolyacids have also been employed as reusable, eco-friendly catalysts for the direct esterification of cinnamic acids. arkat-usa.org

Biocatalysis : Enzymes offer a highly specific and environmentally friendly alternative to traditional chemical catalysts. rsc.org Immobilized lipases, for example, have been used for the enzymatic esterification to produce cinnamates and other esters, offering a cleaner production method with high reusability of the catalyst. rsc.orgasiaresearchnews.com

Energy-Efficient Methods : Exploring techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

By focusing on atom economy, reducing E-factors (a measure of waste generated), and utilizing renewable resources and biocatalysis, the synthesis of this compound can become more sustainable and economically viable. utm.myresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Ethyl 4-aminocinnamate purity and structural integrity in synthetic workflows?

  • Methodological Answer : Use a combination of melting point analysis (70–74°C, lit.) , high-performance liquid chromatography (HPLC) for purity assessment (>98.7% as per industrial standards) , and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the presence of the cinnamate backbone and ethyl ester group . Cross-reference data with SciFinder or Reaxys for known spectral profiles .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Employ a two-step protocol: (1) Condensation of 4-aminocinnamic acid with ethanol under acidic catalysis (e.g., H₂SO₄), followed by (2) purification via recrystallization from ethanol/water . Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios to reduce unreacted starting material. Purity verification should adhere to protocols in .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard guidelines: wear nitrile gloves, safety goggles, and lab coats due to skin sensitization (Category 1) and eye irritation (Category 2A) risks . Use fume hoods to avoid inhalation of dust, and dispose of waste via approved chemical disposal protocols. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How does this compound function as a precursor in supramolecular gelators, and what experimental variables influence its chiral assembly?

  • Methodological Answer : In supramolecular chemistry, this compound’s aromatic amine group enables π-π stacking and hydrogen bonding. To study chiral gels, vary solvent polarity (e.g., DMSO vs. water) and incorporate enantiomeric amines (e.g., (R)- or (S)-1-cyclohexylethylamine) to template helical structures . Characterize gelation kinetics via rheometry and circular dichroism (CD) spectroscopy to correlate molecular interactions with macroscopic properties.

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Conduct differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent retention. Compare NMR data with literature (e.g., Chemotion ELN or NFDI4Chem repositories) , and validate purity using elemental analysis (EA) . Document all conditions (e.g., heating rate, solvent history) to ensure reproducibility .

Q. How can this compound’s electronic properties be exploited in photophysical studies, and what instrumentation is essential?

  • Methodological Answer : Investigate its UV-vis absorption and fluorescence emission profiles using spectrophotometers equipped with quartz cuvettes. Solvent effects (e.g., polarity, pH) should be systematically tested to correlate with intramolecular charge transfer (ICT) behavior. Advanced studies may employ time-resolved fluorescence or computational modeling (DFT) to map excited-state dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.